molecular formula C8H6F3NO4S B2465937 2-Trifluoromethanesulfonamidobenzoic acid CAS No. 80798-75-0

2-Trifluoromethanesulfonamidobenzoic acid

カタログ番号: B2465937
CAS番号: 80798-75-0
分子量: 269.19
InChIキー: HXAXYYGCCXHZDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Trifluoromethanesulfonamidobenzoic acid is a chemical compound with the molecular formula C8H6F3NO4S. It is known for its unique properties, including high NH-acidity, lipophilicity, and catalytic activity. This compound is widely used in organic synthesis, medicine, and various industrial applications due to its strong electron-withdrawing properties and low nucleophilicity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethanesulfonamidobenzoic acid typically involves the reaction of benzoic acid derivatives with trifluoromethanesulfonamide. One common method is the direct sulfonamidation of benzoic acid using trifluoromethanesulfonamide in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonamidation reactions. The process involves the use of advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions: 2-Trifluoromethanesulfonamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Treatment of Hyperuricemia and Gout

2-Trifluoromethanesulfonamidobenzoic acid has been identified as a promising candidate for the treatment of hyperuricemia and gout. Research indicates that this compound acts as an inhibitor of the human urate transporter 1 (hURAT1), which plays a crucial role in uric acid reabsorption in the kidneys. Elevated levels of uric acid can lead to gout, characterized by painful inflammation in joints due to monosodium urate crystal deposition.

  • Mechanism of Action : By inhibiting hURAT1, this compound facilitates increased uric acid excretion, thereby lowering serum uric acid levels. This mechanism is particularly beneficial for patients who are resistant to existing treatments or experience significant side effects from them .
  • Clinical Efficacy : In preclinical studies, the compound demonstrated significant reductions in serum uric acid concentrations. The half-maximal inhibitory concentration (IC50) values indicate its potency compared to existing drugs like benzbromarone and allopurinol .
Compound IC50 (nM)
Benzbromarone407
This compound54
Allopurinol341

Other Therapeutic Areas

Beyond gout, this compound shows potential in treating other conditions associated with abnormal uric acid levels, such as hypertension, cardiovascular diseases, and certain kidney disorders. Its broad-spectrum applicability highlights the need for further clinical trials to explore these avenues .

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in human subjects. These studies typically involve:

  • Participant Recruitment : Patients with hyperuricemia or gout are recruited.
  • Intervention : Participants receive either the investigational compound or a standard treatment.
  • Outcomes Measured : Primary outcomes include serum uric acid levels, frequency of gout attacks, and overall patient-reported outcomes regarding pain and quality of life.

Research Insights

Research findings underscore the compound's potential benefits over traditional therapies:

  • Reduced Side Effects : Unlike existing medications that may cause liver damage or gastrointestinal issues, this compound appears to have a favorable safety profile.
  • Market Demand : With the increasing prevalence of gout globally—estimated to have risen significantly over the past two decades—there is a pressing need for new therapeutic options .

作用機序

The mechanism of action of 2-Trifluoromethanesulfonamidobenzoic acid involves its strong electron-withdrawing trifluoromethanesulfonamide group. This group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include enzyme inhibition, protein binding, and modulation of biochemical pathways .

類似化合物との比較

Comparison: 2-Trifluoromethanesulfonamidobenzoic acid is unique due to its combination of a benzoic acid core with a trifluoromethanesulfonamide group. This structure imparts distinct properties such as high NH-acidity and strong electron-withdrawing capability, making it more versatile in organic synthesis and industrial applications compared to its similar compounds .

生物活性

2-Trifluoromethanesulfonamidobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9_9H7_7F3_3N2_2O4_4S
  • Molecular Weight : Approximately 300.27 g/mol

This compound features a sulfonamide group, which is known for its ability to mimic natural substrates, enhancing its potential as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its sulfonamide group. This group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups often serve as effective enzyme inhibitors. For instance, this compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. The inhibition mechanism typically involves:

  • Competitive Inhibition : The compound competes with natural substrates for binding sites on enzymes.
  • Non-competitive Inhibition : It may also bind to sites other than the active site, altering enzyme function.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in different contexts:

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines, including HCT116 (human colorectal carcinoma), HepG2 (human liver carcinoma), and A549 (human lung carcinoma) cells.
    • IC50 Values : Research reported IC50 values ranging from 12.4 μM to 17.8 μM against these cell lines, indicating moderate potency against cancer cells .

Table 1: Biological Activity Data

Activity TypeCell LineIC50 (μM)Reference
Anti-inflammatoryLPS-stimulated macrophagesN/A
AnticancerHCT11617.8
AnticancerHepG212.4
AnticancerA54917.6

特性

IUPAC Name

2-(trifluoromethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-4-2-1-3-5(6)7(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAXYYGCCXHZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80798-75-0
Record name 2-trifluoromethanesulfonamidobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。